molecular formula C16H26N2 B13153094 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine

1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine

Cat. No.: B13153094
M. Wt: 246.39 g/mol
InChI Key: XHQDHKBQLIGGBO-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is an organic compound with the molecular formula C16H26N2 It is a derivative of piperidine, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine typically involves the alkylation of a piperidine derivative. One common method includes the reaction of 2,4,5,6-tetramethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

    1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine: Similar structure but with different substitution pattern on the piperidine ring.

    2,2,6,6-Tetramethylpiperidine: Lacks the benzyl group but shares the tetramethylpiperidine core.

Uniqueness: 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is unique due to the specific positioning of the benzyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine

InChI

InChI=1S/C16H26N2/c1-11-12(2)16(17)14(4)18(13(11)3)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3

InChI Key

XHQDHKBQLIGGBO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(N(C1C)CC2=CC=CC=C2)C)N)C

Origin of Product

United States

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